Sodium 2-oxo-2-phenylethanesulfonate

Descripción general

Descripción

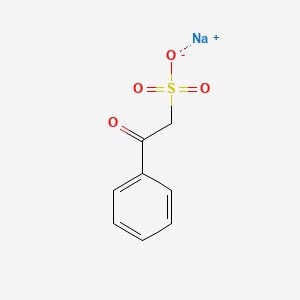

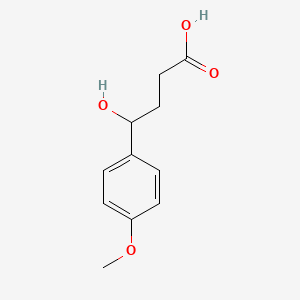

Sodium 2-oxo-2-phenylethanesulfonate, also known as OPES or Chenodeoxycholic Acid 3-Sulfate (CDCA 3S), is a multifunctional chemical compound. It has a molecular formula of C8H7NaO4S and a molecular weight of 222.2 g/mol .

Synthesis Analysis

The synthesis of Sodium 2-oxo-2-phenylethanesulfonate involves several steps . Initially, alpha-bromoacetophenone is added to a suspension of sodium sulphite in water, and the mixture is stirred at room temperature for 8 hours. After removing water under reduced pressure, the crude product containing sodium bromide is obtained. This crude product is then treated with toluene, which is removed along with water under reduced pressure. This process is repeated three times to yield the crude dry sodium alpha-benzoylmethanesulphonate. The crude product is then refluxed with POCl3 for 3 hours. Following this, DCM is added, followed by the addition of a solution of secondary amine in DCM. The resulting solution is stirred at room temperature for another 2 hours. The mixture is then transferred into a conical flask, and a mixture of water and ice is added. After adjusting the pH value of the mixture to 6-8 with 20% sodium hydroxide, the organic phase is partitioned and then dried over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the residual oil is purified on a silica gel column to yield the pure sulfonamide .Molecular Structure Analysis

The molecular structure of Sodium 2-oxo-2-phenylethanesulfonate consists of 14 heavy atoms, 6 of which are aromatic . The InChI Key is UEJVLNHEZSOOOG-UHFFFAOYSA-M . The Canonical SMILES representation is C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] .Physical And Chemical Properties Analysis

Sodium 2-oxo-2-phenylethanesulfonate has a number of physical and chemical properties . It has a high GI absorption, is not BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.65 cm/s . It has a water solubility of 10.1 mg/ml or 0.0454 mol/l, classifying it as very soluble .Aplicaciones Científicas De Investigación

Fungicidal Activity

Sodium 2-oxo-2-phenylethanesulfonate exhibits fungicidal properties. Researchers have synthesized various derivatives of this compound and evaluated their efficacy against phytopathogenic fungi. Notably, some derivatives demonstrated potent activity against Botrytis cinerea, a common plant pathogen . Further investigations into the structure-activity relationship (SAR) could lead to novel fungicides.

Agrochemicals

Sulfonyl-containing compounds play a crucial role in agrochemicals. Sodium 2-oxo-2-phenylethanesulfonate falls into this category. Its potential as an agrochemical warrants exploration, especially considering its broad spectrum of biological activities .

Analytical Chemistry

Sodium 2-oxo-2-phenylethanesulfonate may find applications in analytical chemistry. Its unique structure could be exploited for detecting or quantifying specific analytes.

For more information, you can refer to the original research article on the fungicidal activity of related derivatives .

Safety and Hazards

Mecanismo De Acción

Pharmacokinetics

Sodium 2-oxo-2-phenylethanesulfonate exhibits high gastrointestinal absorption . It is a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has low skin permeation . Its water solubility indicates it is very soluble .

Propiedades

IUPAC Name |

sodium;2-oxo-2-phenylethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S.Na/c9-8(6-13(10,11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJVLNHEZSOOOG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-oxo-2-phenylethanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)